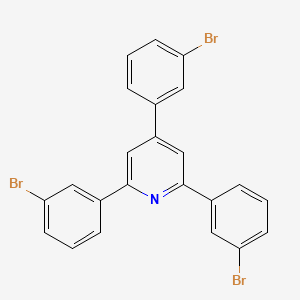
2,4,6-Tris(3-bromophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(3-bromophenyl)pyridine is an organic compound that belongs to the class of triaryl pyridines It is characterized by the presence of three bromophenyl groups attached to a central pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-bromophenyl)pyridine can be achieved through several methods. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyridines, by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent-free protocols using reusable heterogeneous catalysts. For example, an efficient green method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as an effective and reusable heterogeneous catalyst .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3-bromophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyridine oxides, while reduction can produce brominated pyridine derivatives with reduced functional groups.
Scientific Research Applications
2,4,6-Tris(3-bromophenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,4,6-Tris(3-bromophenyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound’s bromophenyl groups and pyridine ring allow it to engage in various chemical interactions, including π-stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromophenyl)pyridine: Similar in structure but with bromine atoms at different positions.
2,4,6-Tris(4-pyridyl)pyridine: Contains pyridyl groups instead of bromophenyl groups.
2,4,6-Tris(4-methylphenyl)pyridine: Features methyl groups instead of bromine atoms.
Uniqueness
2,4,6-Tris(3-bromophenyl)pyridine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and interactions compared to its analogs. This unique structure makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C23H14Br3N |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
2,4,6-tris(3-bromophenyl)pyridine |
InChI |
InChI=1S/C23H14Br3N/c24-19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(25)11-16)27-23(14-18)17-6-3-9-21(26)12-17/h1-14H |
InChI Key |
WZZINMLTYGCDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)

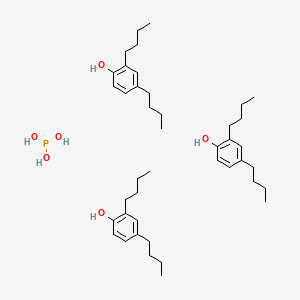
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
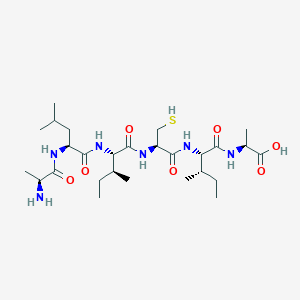
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

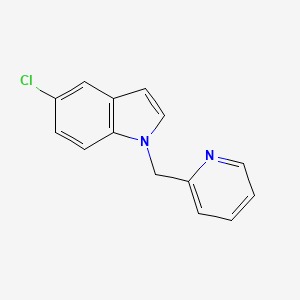
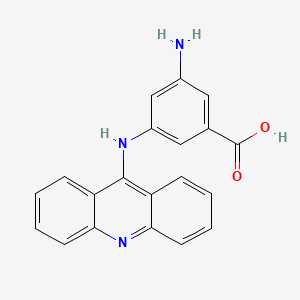
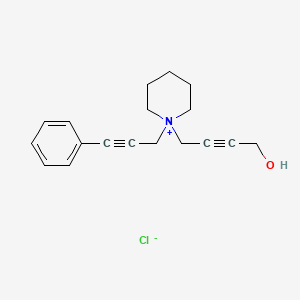
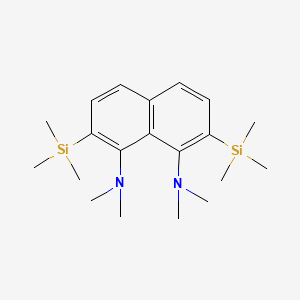
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
